molecular formula C12H18N2O B11806145 2-Methoxy-4-methyl-5-(piperidin-2-yl)pyridine

2-Methoxy-4-methyl-5-(piperidin-2-yl)pyridine

Cat. No.: B11806145
M. Wt: 206.28 g/mol
InChI Key: KWRPJCGNACVQII-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-5-(piperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with methoxy, methyl, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-methyl-5-(piperidin-2-yl)pyridine typically involves the formation of the pyridine ring followed by the introduction of the methoxy, methyl, and piperidinyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford enantiomerically enriched substituted piperidines .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methyl-5-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the pyridine ring can produce piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-5-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperidinyl groups can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-methyl-5-(piperidin-2-yl)pyridine is unique due to the presence of both methoxy and piperidinyl groups, which confer distinct chemical and biological properties. This combination of substituents allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-methoxy-4-methyl-5-piperidin-2-ylpyridine

InChI

InChI=1S/C12H18N2O/c1-9-7-12(15-2)14-8-10(9)11-5-3-4-6-13-11/h7-8,11,13H,3-6H2,1-2H3

InChI Key

KWRPJCGNACVQII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCCN2)OC

Origin of Product

United States

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